BenchChemオンラインストアへようこそ!

4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Medicinal chemistry Property-based design Lead optimization

4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (CAS 932894-19-4) is a bifunctional heterocyclic building block belonging to the 4-(aryloxymethyl)-5-methylisoxazole-3-carboxylic acid class, which has been explored for Raf kinase, ACC, and sirtuin inhibitory applications. It features an isoxazole core bearing a 3-carboxylic acid group (critical for target hydrogen bonding ) and an ortho-methoxyphenoxy side chain.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 932894-19-4
Cat. No. B1358551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
CAS932894-19-4
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C(=O)O)COC2=CC=CC=C2OC
InChIInChI=1S/C13H13NO5/c1-8-9(12(13(15)16)14-19-8)7-18-11-6-4-3-5-10(11)17-2/h3-6H,7H2,1-2H3,(H,15,16)
InChIKeyWYFKBNZBIMOSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid: A Differentiated Isoxazole-3-Carboxylic Acid Building Block for Medicinal Chemistry


4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (CAS 932894-19-4) is a bifunctional heterocyclic building block belonging to the 4-(aryloxymethyl)-5-methylisoxazole-3-carboxylic acid class, which has been explored for Raf kinase, ACC, and sirtuin inhibitory applications . It features an isoxazole core bearing a 3-carboxylic acid group (critical for target hydrogen bonding ) and an ortho-methoxyphenoxy side chain. Current vendor listings confirm commercial availability at ≥97% purity . This distinct ortho-substitution pattern on the aryl ether quantitatively distinguishes it from the unsubstituted phenoxy and para-chloro analogs.

Why Unsubstituted Phenoxy or para-Halogeno Isoxazole Analogs Cannot Replace CAS 932894-19-4


Within the 4-(aryloxymethyl)-5-methylisoxazole-3-carboxylic acid family, the aryl substituent profoundly modulates physicochemical properties critical for synthesis and biological screening. Published SAR analyses for isoxazole-based ACC/Raf inhibitors demonstrate that replacing a hydrogen-bond acceptor (ether oxygen) with a lipophilic group (e.g., chlorine) or a differently positioned methoxy group alters logP, hydrogen-bonding capacity, and steric bulk—parameters that directly control target binding and compound solubility . The ortho-methoxy group on CAS 932894-19-4 provides a unique spatial orientation and electronic profile that generic unsubstituted phenoxy or para-chloro analogs cannot recapitulate, making simple substitution unreliable when SAR optimization around the aryl ether is required.

Head-to-Head Quantitative Comparison of CAS 932894-19-4 Against Three Structurally Closest Commercial Analogs


Ortho-Methoxy vs. para-Chloro Substitution: Molecular Weight and LogP Differentiation

CAS 932894-19-4 differs from its para-chloro analog by having a methoxy group instead of chlorine at the ortho position of the aryl ether. This results in a lower molecular weight (263.25 vs. 267.66 g/mol [1]) and a reduced calculated logP (XLogP3 ~2.1 versus ~2.7 [2]), translating to improved ligand efficiency indices and higher aqueous solubility potential while retaining aromatic character.

Medicinal chemistry Property-based design Lead optimization

Hydrogen Bond Acceptor Capacity: Ortho-Methoxy vs. Unsubstituted Phenoxy

The ortho-methoxy group endows CAS 932894-19-4 with an additional hydrogen bond acceptor (HBA) relative to the unsubstituted phenoxy analog. The target compound possesses 6 HBA (5 from the methoxy/isoxazole/carboxylic acid oxygens + 1 from the ether oxygen), compared to only 4 for 5-methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid . This increased HBA count can enable stronger polar interactions with kinase hinge regions or ACC binding pockets, as documented for analogous isoxazole derivatives .

Medicinal chemistry Molecular recognition Structure-activity relationship

Commercially Available Purity: Ortho-Methoxy (≥97–98%) vs. para-Chloro (95%)

Multiple verified vendors offer CAS 932894-19-4 with certified purity of ≥97% (MolCore, CheMenu) to 98% (Leyan) . In contrast, the para-chloro analog (CAS 905809-09-8) is consistently listed at only 95% purity across major suppliers . This 2–3% absolute purity advantage reduces the burden of pre-use purification and improves synthetic reproducibility in multi-step library synthesis.

Procurement Chemical synthesis Purity specification

Differential SAR Behavior: Ortho-Methoxy vs. para-Chloro in Isoxazole ACC Inhibitor Context

Class-level SAR for 4-(aryloxymethyl)isoxazole ACC inhibitors reveals that aromatic substituents critically impact binding. The phenoxymethyl ether oxygen forms a hydrogen bond with Thr83 in ACC1, reducing malonyl-CoA levels by 60% at 10 μM for the unsubstituted lead . Replacing the phenyl with alkyl chains abolishes activity (IC₅₀ > 500 nM) . By inference, the ortho-methoxy group in CAS 932894-19-4 provides an additional oxygen-based contact point without introducing the electron-withdrawing, lipophilic chlorine that can impair solubility and metabolic stability—offering a distinct optimization vector relative to the para-chloro comparator.

ACC inhibitor Cancer metabolism Structure-activity relationship

Relative Scarcity of Ortho-Substituted Aryl Ether Isoxazole-3-Carboxylic Acids in Commercial Space

Among the 4-(aryloxymethyl)-5-methylisoxazole-3-carboxylic acid sub-series, the unsubstituted phenyl (CAS 905809-10-1) and para-chloro (CAS 905809-09-8) analogs are more commonly listed by multiple suppliers . The ortho-methoxy variant (CAS 932894-19-4) is offered by fewer commercial sources , indicating a more differentiated and less commoditized chemical space. For discovery programs seeking to expand SAR beyond literature-precedented analogs, this relative scarcity provides a unique, underexplored vector for lead diversification.

Chemical sourcing Library synthesis Scaffold novelty

Procurement-Driven Application Scenarios for 4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (CAS 932894-19-4)


ACC1/2 Inhibitor Hit-to-Lead Optimization Requiring Ortho-Substituted Aryl Ether Diversity

Medicinal chemistry teams seeking to expand SAR around the phenoxymethyl region of ACC inhibitors can use CAS 932894-19-4 as a rationally differentiated building block. The ortho-methoxy group offers an additional hydrogen bond acceptor capable of engaging Thr83 or analogous residues, as indicated by class-level SAR showing 60% malonyl-CoA reduction for phenoxymethyl leads at 10 µM . Its lower logP (~2.1) relative to the para-chloro analog supports better aqueous solubility during biochemical assay preparation.

Synthesis of Isoxazole-Based Kinase Inhibitor Libraries with Enhanced Polar Interaction Capacity

The compound's isoxazole-3-carboxylic acid core is critical for hydrogen bonding with sirtuin and kinase targets; replacing the acid with ester or amide reduces affinity by 30–50% . The ortho-methoxy aryl ether adds two hydrogen bond acceptors versus the unsubstituted phenyl analog, enabling the design of bidentate or tridentate binding motifs. Its ≥97% commercial purity minimizes pre-weighing purification, making it suitable for parallel library synthesis using amide coupling or esterification protocols.

Building Block for Underexplored Chemical Space in Intellectual Property Generation

With fewer commercial vendors than the unsubstituted phenyl or para-chloro analogs, CAS 932894-19-4 represents a structurally novel entry point for organizations generating composition-of-matter patents. Its ortho-methoxy substitution pattern is underrepresented in the public domain, reducing the risk of prior art overlap during freedom-to-operate assessments and providing a unique scaffold for lead identification programs targeting kinases or metabolic enzymes.

Quote Request

Request a Quote for 4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.